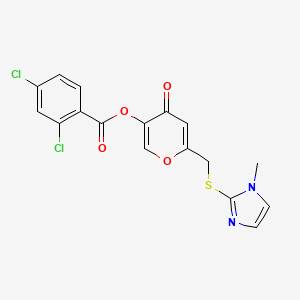

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

Description

This compound is a synthetic heterocyclic derivative featuring a 4-oxo-4H-pyran core substituted with a (1-methyl-1H-imidazol-2-yl)thioether group at the 6-position and a 2,4-dichlorobenzoate ester at the 3-position.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)12-3-2-10(18)6-13(12)19/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKPEWPWZZIZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-imidazole, 4-hydroxy-4H-pyran-3-one, and 2,4-dichlorobenzoic acid.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that improve solubility and reaction efficiency.

Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

Substitution: The dichlorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with imidazole or pyran moieties.

Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its unique structure.

Medicine

Drug Development: Exploration as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Material Science:

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyran and benzoate moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Structural Analog: Pyrimidine-Based Derivatives

A closely related compound, 4-((1-methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (28) (from ), shares the (1-methyl-1H-imidazol-2-yl)thioether substituent but differs in core structure and additional groups:

Pharmacological Implications

- Target Compound : The 2,4-dichlorobenzoate ester may confer antifungal or antibacterial activity, as chloroaromatic groups are common in agrochemicals and antimicrobials. The pyran core is less explored in medicinal chemistry compared to pyrimidines, suggesting unique reactivity.

Research Findings and Comparative Analysis

Bioactivity Trends

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a complex organic molecule notable for its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.4 g/mol. Its structure combines an imidazole moiety with a pyran ring and a dichlorobenzoate group, enhancing its reactivity and biological interactions. The compound's unique features include:

- Imidazole Ring : Known for its role in various biological systems.

- Pyran Moiety : Associated with diverse pharmacological activities.

- Dichlorobenzoate Group : May influence solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacteria and fungi, suggesting potential therapeutic applications in treating infections.

Comparative Antimicrobial Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

These comparisons highlight the potential of the target compound in antimicrobial applications due to its structural similarities with known active compounds.

Enzyme Inhibition

The compound may also serve as an inhibitor of enzymes that interact with imidazole or pyran moieties. Enzyme inhibition studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Case Studies

Several studies have explored the biological activity of compounds within the same structural family:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of pyran compounds exhibited significant antimicrobial activity against drug-resistant strains of bacteria such as Pseudomonas aeruginosa and Candida albicans. The minimum inhibitory concentration (MIC) was reported to be as low as 6.25 µg/mL for some derivatives .

- Enzyme Interaction Studies : Research focused on the interaction between imidazole derivatives and specific enzymes revealed that modifications to the imidazole ring could enhance binding affinity, leading to increased inhibition rates .

- Therapeutic Applications : In vivo studies indicated that compounds similar to the target compound showed promising results in reducing tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate, and how can purity be optimized?

- Methodology :

- Step 1 : Use a copper(I)/2-pyridonate catalytic system for oxidative homocoupling of imidazole derivatives to form the thioether linkage (as demonstrated for analogous compounds) .

- Step 2 : Introduce the 2,4-dichlorobenzoate moiety via nucleophilic acyl substitution under mild acidic conditions (pH 5–6) to avoid hydrolysis of the pyran-4-one ring .

- Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound be characterized structurally and thermally?

- Structural Characterization :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of pyran-4-one at ~1680 cm⁻¹, S-C bond at ~680 cm⁻¹) .

- NMR : Assign ¹H and ¹³C signals using DEPT and HSQC experiments. For example, the methyl group on the imidazole ring appears as a singlet at ~3.7 ppm in ¹H NMR .

- Thermal Analysis :

- Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential thermal analysis (DTA) to identify phase transitions .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Activity :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using the broth microdilution method (MIC values). Include positive controls like ciprofloxacin .

- Enzyme Inhibition :

- Evaluate xanthine oxidase or cytochrome P450 inhibition via spectrophotometric assays (e.g., uric acid formation inhibition at 295 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for this compound’s derivatives?

- Strategy :

- Synthesize analogs with variations in:

- Imidazole substituents : Replace 1-methyl with bulkier groups (e.g., benzyl, 4-chlorobenzyl) to assess steric effects .

- Pyran-4-one modifications : Substitute the 4-oxo group with thio or amino groups to alter electron density .

- Data Analysis : Use multivariate regression to correlate substituent parameters (e.g., Hammett constants) with bioactivity .

Q. What experimental designs are appropriate for studying environmental degradation pathways?

- Design :

- Hydrolysis Studies : Expose the compound to buffers at pH 3–9 (37°C) and monitor degradation via LC-MS. Identify hydrolytic cleavage products (e.g., free 2,4-dichlorobenzoic acid) .

- Photodegradation : Use UV light (254 nm) in aqueous solutions and track byproduct formation (e.g., quinone derivatives from pyran ring oxidation) .

Q. How can computational methods predict the compound’s reactivity and binding modes?

- Approach :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-CH₂ linkage to predict stability under oxidative stress .

- Molecular Docking : Simulate binding to target enzymes (e.g., xanthine oxidase) using AutoDock Vina. Validate with crystallographic data from analogous imidazole complexes .

Methodological Challenges and Solutions

Q. How to resolve contradictions in biological activity data across studies?

- Root Cause Analysis :

- Variable Assay Conditions : Standardize protocols (e.g., nutrient broth composition in MIC assays) to minimize discrepancies .

- Impurity Interference : Re-test compounds after rigorous purification and include LC-MS traces in publications .

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

- Formulation Options :

- Co-solvents : Use DMSO/PEG 400 mixtures (<5% v/v) to enhance aqueous solubility while maintaining compound integrity .

- Nanoencapsulation : Employ liposomal carriers (e.g., phosphatidylcholine-based) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.